molecular formula C9H5BrN2O2 B1606283 2-Bromo-4-nitroquinoline CAS No. 20146-63-8

2-Bromo-4-nitroquinoline

Cat. No.: B1606283
CAS No.: 20146-63-8
M. Wt: 253.05 g/mol
InChI Key: UZEYIWTXAADTSC-UHFFFAOYSA-N
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Description

2-Bromo-4-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Bromo-4-nitroquinoline may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as 4-nitroquinoline N-oxide have been shown to induce cell death and cause immunosuppression during oral carcinogenesis . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. It is known that the clastogenicity of 4-NQO, a related compound, is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitroquinoline typically involves the bromination of 4-nitroquinoline. One common method is the reaction of 4-nitroquinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

    Substitution: Various substituted quinoline derivatives.

    Reduction: 2-Bromo-4-aminoquinoline.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

2-Bromo-4-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-4-nitroquinoline: Similar structure but with a chlorine atom instead of bromine.

    2-Fluoro-4-nitroquinoline: Contains a fluorine atom in place of bromine.

    2-Iodo-4-nitroquinoline: Features an iodine atom instead of bromine.

Uniqueness: 2-Bromo-4-nitroquinoline is unique due to the specific electronic and steric effects imparted by the bromine atom

Properties

IUPAC Name

2-bromo-4-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEYIWTXAADTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342382
Record name 2-Bromo-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20146-63-8
Record name 2-Bromo-4-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitroquinoline 1-oxide (940 mg, 4.9 mmol) in chloroform (12 mL) was cooled to 0° C. To this solution, POBr3 (1.77 g, 6.2 mmol) was added in small portions. The mixture was stirred at 0° C. for 2 h and diluted with DCM (50 mL), and poured on ice (50 g). To this suspension, 1 M NaOH was added to adjust pH to about 9. Layers were separated and the organic layer was washed with water (2×50 mL) and dried over MgSO4 and concentrated. The crude product was purified by silica chromatography to afford 2-bromo-4-nitroquinoline as a yellow solid (620 mg, 50%). 1H NMR (400 MHz, CDCl3): δ 7.63-7.94 (m, 2H), 8.06 (s, 1H), 8.17 (t, J=7.16, 6.84 Hz, 1H), 8.38 (d, J=8.76 Hz, 1H).
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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